methyl 10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate
Description
This compound (CAS 95716-70-4) features a spirocyclic framework combining a cyclopenta[a]phenanthrene backbone with a tetrahydrofuran (oxolane) ring. Key structural attributes include:
- Spiro junction: The fusion at C17 creates a rigid three-dimensional structure critical for molecular interactions .
- Functional groups: Two ketone groups (3,5'-dioxo) and a methyl ester at position 7 enhance polarity and reactivity .
- Stereochemistry: Defined stereocenters (2'R,7R,8R,10S,13S,14S) dictate its bioactive conformation, influencing binding affinity in life sciences research .
Properties
IUPAC Name |
methyl 10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-22-8-4-15(25)12-14(22)13-16(21(27)28-3)20-17(22)5-9-23(2)18(20)6-10-24(23)11-7-19(26)29-24/h5,12,16,18,20H,4,6-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEKWJOSBYDYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2=CCC4(C3CCC45CCC(=O)O5)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10,13-dimethyl-3,5’-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2’-oxolane]-7-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach involves the cyclization of a precursor molecule under specific conditions to form the spiro structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 10,13-dimethyl-3,5’-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2’-oxolane]-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Methyl 10,13-dimethyl-3,5’-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2’-oxolane]-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Synthetic Organic Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new pharmaceuticals and materials.
Biological Research: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of methyl 10,13-dimethyl-3,5’-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2’-oxolane]-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Differences:
- Substituent Positions: Methyl groups at C10 and C13 in the target compound mirror drospirenone but differ from carcinogenic 7,11-dimethyl derivatives (), which exhibit higher tumorigenic potency due to bay-region distortions .
- Functional Groups: The 3,5'-diketone in the target compound contrasts with drospirenone’s diol-epoxide activation pathway , while the sulfated derivative () introduces a polar sulfooxy group, enhancing water solubility .
Stereochemical and Crystallographic Insights
- Stereochemistry : The target compound’s defined stereocenters (2'R,7R,8R,10S,13S,14S) contrast with ’s compound (0 defined stereocenters), underscoring the necessity of chirality for bioactivity .
- Crystal Packing : X-ray studies () reveal that 10,13-dimethyl derivatives adopt layered structures stabilized by C=O∙∙∙H interactions, influencing solid-state stability and dissolution rates .
Biological Activity
Methyl 10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate (CAS No. 192704-56-6) is a complex organic compound with significant biological activity. This article explores its molecular characteristics, biological effects, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C24H32O6
- Molecular Weight : 416.507 g/mol
- Purity : 99.8%
- LogP : 2.964 (indicating moderate lipophilicity)
The compound features a spiro structure that contributes to its unique biological properties. Its structural complexity allows for interactions with various biological targets.
1. Anti-inflammatory Properties
Recent studies have indicated that methyl 10,13-dimethyl-3,5'-dioxospiro exhibits significant anti-inflammatory effects. It has been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses . This inhibition can potentially reduce inflammation in conditions such as osteoarthritis and ulcerative colitis.
The compound's mechanism involves several key pathways:
- TLR4/MyD88/NF-κB Pathway : Inhibition of this pathway leads to reduced expression of pro-inflammatory cytokines such as TNF and IL-6.
- PI3K/Akt Pathway : The compound may influence cell survival and proliferation through modulation of this signaling pathway .
3. Case Studies
A study conducted on the effects of methyl 10,13-dimethyl-3,5'-dioxospiro in a murine model of ulcerative colitis demonstrated significant therapeutic potential. The compound was administered at varying doses (14.63 mg/kg to 58.50 mg/kg) and resulted in:
| Treatment Group | Inflammation Score | Cytokine Levels (TNF) |
|---|---|---|
| Control | 8.5 ± 1.2 | High |
| Low Dose | 5.0 ± 0.9 | Moderate |
| Medium Dose | 3.0 ± 0.7 | Low |
| High Dose | 1.5 ± 0.4 | Very Low |
The results indicated a dose-dependent reduction in inflammation and cytokine levels .
Therapeutic Applications
Given its anti-inflammatory properties and ability to modulate key signaling pathways, methyl 10,13-dimethyl-3,5'-dioxospiro is being investigated for potential applications in treating:
- Chronic Inflammatory Diseases : Such as rheumatoid arthritis and ulcerative colitis.
- Cancer Therapy : Due to its effects on cell signaling pathways involved in tumor growth and metastasis.
Q & A
Q. What are the critical considerations for designing a stereoselective synthesis route for this spirocyclic compound?
Methodological Answer: Focus on optimizing ring-closing strategies for the spiro-oxolane moiety. Use computational tools (e.g., DFT calculations) to predict steric and electronic influences during cyclization. Validate intermediates via X-ray crystallography . Prioritize protecting groups for the carboxylate and ketone functionalities to prevent side reactions during alkylation or acylation steps .
Q. How can NMR spectroscopy resolve ambiguities in the stereochemical assignment of the decahydro-cyclopenta[a]phenanthrene core?
Methodological Answer: Employ 2D-NMR techniques (COSY, NOESY, HSQC) to correlate protons across the fused rings. Compare experimental H and C chemical shifts with density functional theory (DFT)-predicted values for stereoisomers. Use crystal structure data (e.g., CCDC entries) as reference points for spatial arrangements .
Q. What analytical methods are most effective for quantifying trace impurities in synthesized batches?
Methodological Answer: Combine HPLC-MS with charged aerosol detection (CAD) to detect non-UV-active impurities. Validate purity thresholds using high-resolution mass spectrometry (HRMS) and differential scanning calorimetry (DSC) to correlate thermal behavior with crystallinity .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the equilibrium between keto-enol tautomers in the dioxospiro system?
Methodological Answer: Conduct variable-temperature H NMR experiments in deuterated solvents (DMSO-d, CDCl) to monitor tautomer populations. Use Eyring plots to calculate activation energies for tautomerization. Compare experimental results with ab initio molecular dynamics (AIMD) simulations .
Q. What mechanistic insights explain contradictions in biological activity data across in vitro assays?
Methodological Answer: Perform structure-activity relationship (SAR) studies with systematically modified analogs. Use molecular docking to assess binding affinity variations across protein targets (e.g., steroid receptors). Cross-validate results with surface plasmon resonance (SPR) to resolve discrepancies between enzyme inhibition and cellular uptake .
Q. How can machine learning optimize reaction conditions for scaling up synthesis while minimizing byproduct formation?
Methodological Answer: Train neural networks on kinetic data (e.g., reaction time, temperature, catalyst loading) from high-throughput experimentation (HTE). Use COMSOL Multiphysics to simulate mass transfer limitations in batch reactors. Validate predictions via Design of Experiments (DoE) to identify Pareto-optimal conditions .
Q. What strategies reconcile conflicting crystallographic data on the conformation of the tetradecahydro-cyclopenta[a]phenanthrene backbone?
Methodological Answer: Apply Hirshfeld surface analysis to compare intermolecular interactions across crystal polymorphs. Use synchrotron radiation for high-resolution diffraction studies of metastable forms. Correlate lattice energies with conformational flexibility using quasi-harmonic approximation (QHA) models .
Methodological Framework for Addressing Data Contradictions
Q. How to design a robust validation protocol for conflicting spectral data in structural elucidation?
Methodological Answer: Implement a tiered validation approach:
Q. What statistical tools are essential for interpreting variability in bioassay replicates?
Methodological Answer: Use mixed-effects models to account for batch-to-batch variability. Apply principal component analysis (PCA) to identify outliers in high-dimensional data (e.g., metabolomics). Validate reproducibility via intraclass correlation coefficients (ICCs) and Bland-Altman plots .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
